N-(4-chlorophenyl)-4-methoxy-3-nitrobenzamide
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Overview
Description
N-(4-chlorophenyl)-4-methoxy-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a 4-chlorophenyl group, a 4-methoxy group, and a 3-nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-methoxy-3-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position, forming 4-methoxy-3-nitrobenzoic acid.
Chlorination: The 4-methoxy-3-nitrobenzoic acid is then reacted with thionyl chloride to form the corresponding acid chloride.
Amidation: The acid chloride is subsequently reacted with 4-chloroaniline in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and chlorination steps, and automated systems for the amidation process to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products
Reduction: N-(4-chlorophenyl)-4-methoxy-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-methoxy-3-nitrobenzoic acid and 4-chloroaniline.
Scientific Research Applications
N-(4-chlorophenyl)-4-methoxy-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitrobenzamide derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-4-methoxy-3-aminobenzamide: A reduction product with potential biological activities.
N-(4-chlorophenyl)-4-methoxybenzamide: Lacks the nitro group, which may result in different biological properties.
N-(4-chlorophenyl)-3-nitrobenzamide: Lacks the methoxy group, affecting its chemical reactivity and biological activity.
Uniqueness
N-(4-chlorophenyl)-4-methoxy-3-nitrobenzamide is unique due to the presence of both the nitro and methoxy groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H11ClN2O4 |
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Molecular Weight |
306.70 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-13-7-2-9(8-12(13)17(19)20)14(18)16-11-5-3-10(15)4-6-11/h2-8H,1H3,(H,16,18) |
InChI Key |
XMKZZNHITZUPSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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